Cyclosiversioside F 16,25-diacetate

Description

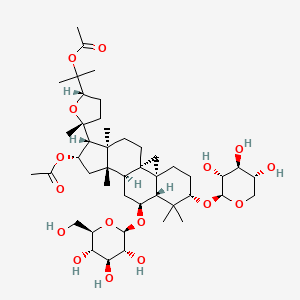

Cyclosiversioside F 16,25-diacetate (CAS: 452919-90-3) is a glycoside derived from the alkaline hydrolysis of its acetylated precursor (compound 2) . Glycosides like this are characterized by sugar moieties linked to aglycone structures, often influencing bioavailability and bioactivity. The compound’s name indicates the presence of two acetyl groups at positions 16 and 25, which may enhance stability or alter solubility compared to non-acetylated analogs. Notably, erroneously associates this compound with 1-Naphthalenol (CAS: 90-15-3), a phenolic compound with a smaller molecular formula (C₁₀H₈O, MW: 144.17), highlighting a critical discrepancy in source material .

Properties

Molecular Formula |

C45H72O16 |

|---|---|

Molecular Weight |

869.0 g/mol |

IUPAC Name |

[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-acetyloxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-25-17-42(8)27-16-24(57-38-34(54)32(52)31(51)26(18-46)58-38)35-39(3,4)28(59-37-33(53)30(50)23(49)19-55-37)11-13-45(35)20-44(27,45)15-14-41(42,7)36(25)43(9)12-10-29(61-43)40(5,6)60-22(2)48/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25+,26-,27+,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38-,41-,42+,43-,44+,45-/m1/s1 |

InChI Key |

CMBYUZZZSKJOOZ-DZNQNAENSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]2([C@@H]3C[C@@H]([C@@H]4[C@@]5([C@]3(C5)CC[C@@]2([C@H]1[C@]6(CC[C@H](O6)C(C)(C)OC(=O)C)C)C)CC[C@@H](C4(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C |

Canonical SMILES |

CC(=O)OC1CC2(C3CC(C4C(C(CCC45C3(C5)CCC2(C1C6(CCC(O6)C(C)(C)OC(=O)C)C)C)OC7C(C(C(CO7)O)O)O)(C)C)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Biological Activity

Cyclosiversioside F 16,25-diacetate is a glycoside compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an acetyl derivative of Cyclosiversioside F, characterized by its glycosidic linkage and diacetate functional groups. Its chemical structure is crucial for its biological interactions, influencing its solubility and reactivity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is measured through various assays that evaluate the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The mechanism of action typically involves inducing apoptosis or inhibiting cell proliferation.

Data Tables

The following table summarizes the key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antioxidant Activity | DPPH Assay | IC50 = 10 µM |

| Study 2 | Antimicrobial Activity | Disc Diffusion | Effective against E. coli (zone of inhibition = 15 mm) |

| Study 3 | Cytotoxicity | MTT Assay | IC50 = 25 µM on HeLa cells |

Case Studies

- Antioxidant Efficacy : In a study evaluating the antioxidant potential of this compound using the DPPH assay, the compound demonstrated significant free radical scavenging activity with an IC50 value of 10 µM. This suggests a strong capacity to mitigate oxidative stress.

- Antimicrobial Action : A disc diffusion assay revealed that this compound exhibited notable antimicrobial activity against Escherichia coli, with a zone of inhibition measuring 15 mm. This positions the compound as a potential candidate for developing new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : In vitro studies using the MTT assay indicated that this compound has cytotoxic effects on HeLa cells, with an IC50 value of 25 µM. These results warrant further investigation into its mechanisms of action and potential therapeutic applications in oncology.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Antioxidant Mechanism : The compound may neutralize reactive oxygen species (ROS) through direct scavenging or by upregulating endogenous antioxidant enzymes.

- Antimicrobial Mechanism : Its antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting critical metabolic pathways within microbial cells.

- Cytotoxic Mechanism : The cytotoxicity observed in cancer cells may involve triggering apoptotic pathways or interfering with cell cycle progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Precursor (Compound 2)

Cyclosiversioside F 16,25-diacetate is synthesized via alkaline hydrolysis of its acetylated precursor (compound 2), which likely contains additional acetyl groups. Key differences include:

| Property | This compound | Acetylated Precursor (Compound 2) |

|---|---|---|

| Acetylation Sites | 16, 25 positions | Likely more acetyl groups |

| Synthesis Pathway | Alkaline hydrolysis product | Parent compound pre-hydrolysis |

| Molecular Complexity | Reduced acetylation | Higher acetylation |

| Stability/Solubility | Potentially lower lipophilicity | Likely higher lipophilicity |

The removal of acetyl groups during hydrolysis may reduce steric hindrance, enhancing interaction with biological targets .

Comparison with Fluorescent Protein Modifiers (e.g., Cys Modifier 1)

Cys modifier 1 (CAS: 2374314-08-4) is a fluorescent carbonyl acrylic analog used for cysteine-selective protein modification (λex=465 nm, λem=539 nm) . While both this compound and Cys modifier 1 are derived from chemical modifications, their applications diverge:

| Property | This compound | Cys Modifier 1 |

|---|---|---|

| Primary Use | Glycoside with potential bioactivity | Protein labeling and imaging |

| Functional Groups | Acetylated sugar moieties | Nitrobenzofuran-pyrimidine fluorophore |

| Molecular Weight | Not explicitly provided (glycoside) | Likely larger due to fluorophore |

These compounds exemplify how structural tailoring directs functionality—acetyl groups in glycosides versus fluorophores in protein modifiers.

Discrepancies with 1-Naphthalenol ()

conflates this compound with 1-Naphthalenol, a simple phenolic compound. This misattribution underscores the need for rigorous source verification:

| Property | This compound | 1-Naphthalenol |

|---|---|---|

| CAS Number | 452919-90-3 | 90-15-3 |

| Molecular Formula | Likely complex (glycoside) | C₁₀H₈O |

| Applications | Glycoside research | Industrial synthesis, dyes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.